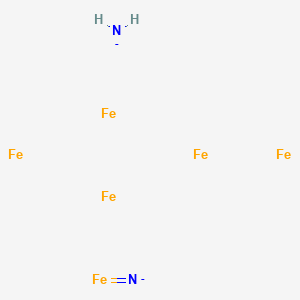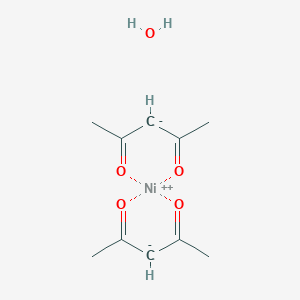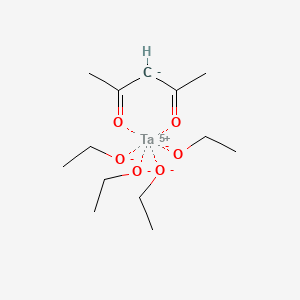
GLP-1 (28-36)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLP-1 (28-36)amide is a nonapeptide derived from the glucagon-like peptide-1 (GLP-1). It has gained attention due to its potential biological activities, particularly in the context of diabetes and metabolic disorders. Unlike the full-length GLP-1, which is known for its insulinotropic effects, this compound has been found to have unique properties that may contribute to its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GLP-1 (28-36)amide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
GLP-1 (28-36)amide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogs. These products are often analyzed using mass spectrometry and HPLC to confirm their structure and purity .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).
Medicine: Explored for its therapeutic potential in treating diabetes, obesity, and related metabolic disorders.
Wirkmechanismus
GLP-1 (28-36)amide exerts its effects through several mechanisms:
Molecular Targets: It targets mitochondria in stressed cells, helping to maintain mitochondrial membrane potential and cellular adenosine triphosphate (ATP) levels.
Pathways Involved: The peptide activates cAMP and PKA signaling pathways, leading to the activation of β-catenin and cAMP response-element binding protein (CREB).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GLP-1 (7-36)amide: The full-length peptide known for its insulinotropic effects.
GLP-1 (9-36)amide: Another metabolite of GLP-1 with distinct biological activities.
GLP-1 (32-36)amide: A shorter peptide derived from GLP-1 with potential metabolic effects.
Uniqueness
GLP-1 (28-36)amide is unique due to its ability to target mitochondria and modulate cellular energy metabolism independently of the GLP-1 receptor. This property distinguishes it from other GLP-1 metabolites and makes it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C54H85N15O9 |
|---|---|
Molekulargewicht |
1088.3 g/mol |
IUPAC-Name |
6-amino-N-[2-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[2-[[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylpentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide |
InChI |
InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60) |
InChI-Schlüssel |
AYAZRBWYYBZITR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)


![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)

![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)
![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)


